![molecular formula C24H22N6O2 B2524891 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide CAS No. 1207048-86-9](/img/no-structure.png)

2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

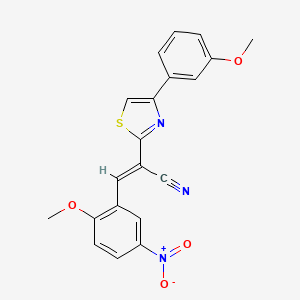

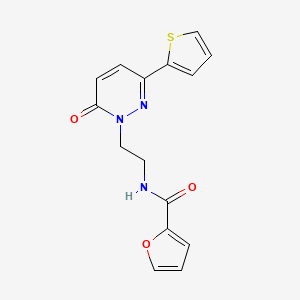

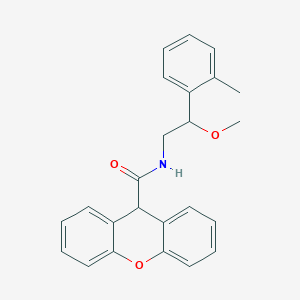

The compound “2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide” is a chemical compound with the molecular formula C23H20N6O2 . It has a molecular weight of 412.4 g/mol . The compound is also known by the synonym AKOS021697081 .

Molecular Structure Analysis

The compound has a complex structure that includes several ring structures, specifically pyrazolo and triazolo rings . The InChI code and Canonical SMILES can be used to generate a 2D structure of the compound .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 3, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The topological polar surface area is 82.8 Ų . The compound has a complexity of 776 .科学的研究の応用

Anticancer and Antimicrobial Activities

Research has shown that derivatives similar to the compound have been synthesized and evaluated for their biological activities. For instance, derivatives incorporating an antipyrinyl moiety have demonstrated notable anticancer and antimicrobial activities. The synthesis of these compounds involves several steps, leading to structures that have been thoroughly analyzed using techniques like IR, 1H NMR, 13C NMR, and mass spectral data, confirming their potential in therapeutic applications (Riyadh, Kheder, & Asiry, 2013).

Insecticidal Assessment

Another study focused on the synthesis of various heterocycles incorporating a thiadiazole moiety, using the compound as a precursor. These new compounds were assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This research contributes to the development of potential agrochemicals aimed at pest control, showcasing the versatility of such compounds in scientific applications beyond human health (Fadda et al., 2017).

Synthesis and Evaluation of Derivatives

Additional studies have reported the synthesis of derivatives containing the benzofuran moiety, highlighting a broad spectrum of chemical reactions that lead to the formation of compounds with potential antimicrobial and anticancer properties. The structure-activity relationships of these compounds provide insights into their biological activities, further expanding the scientific research applications of the compound (Abdelhamid, Fahmi, & Alsheflo, 2012).

Antimicrobial and Antifungal Activities

Derivatives synthesized from the compound have shown promising antimicrobial and antifungal activities. These studies underline the importance of structural modifications to enhance biological efficacy, providing a foundation for further research in designing drugs or agents with specific antimicrobial properties (Hassan, 2013).

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate, followed by its reaction with the appropriate reagents to form the final product.", "Starting Materials": [ "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "o-toluidine", "sodium ethoxide", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "sodium azide", "sodium hydride", "2-bromo-3-nitropyrazine", "2-amino-5-methylpyrazine" ], "Reaction": [ "Step 1: Synthesis of 9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate", "a. React 3,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide to form 3,4-dimethylphenylhydrazonoethyl acetoacetate", "b. Cyclize the above intermediate with acetic anhydride and phosphorus pentoxide to form 9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one", "Step 2: Synthesis of 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide", "a. React the above intermediate with thionyl chloride to form the corresponding acid chloride", "b. React the acid chloride with sodium azide to form the corresponding azide", "c. React the azide with sodium hydride and o-toluidine to form the final product, 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide" ] } | |

CAS番号 |

1207048-86-9 |

製品名 |

2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide |

分子式 |

C24H22N6O2 |

分子量 |

426.48 |

IUPAC名 |

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C24H22N6O2/c1-15-8-9-18(12-17(15)3)20-13-21-23-27-30(24(32)28(23)10-11-29(21)26-20)14-22(31)25-19-7-5-4-6-16(19)2/h4-13H,14H2,1-3H3,(H,25,31) |

InChIキー |

JNKAPDDTRJBHLY-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5C)C3=C2)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)

![2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2524826.png)

![2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2524830.png)

![3-butyl-9-(2,5-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524831.png)